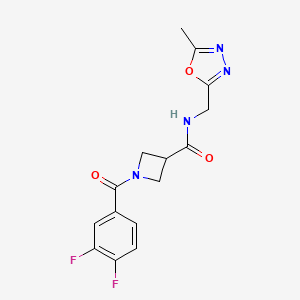

Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate, also known as MFC, is a synthetic compound that has recently been studied for its potential applications in scientific research. MFC has been found to possess a range of physiological and biochemical effects, as well as a number of advantages and limitations for use in laboratory experiments. In

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate derivatives have been explored for their potential in the development of neurokinin-1 (NK1) receptor antagonists. These compounds are studied for their efficacy in pre-clinical tests relevant to clinical conditions such as emesis and depression, highlighting their therapeutic potential in neurological disorders and their implications in neuropsychiatric treatment strategies (Harrison et al., 2001).

Viral Detection in Aquatic Systems

Research on the applications of fluorochromes, including derivatives similar to Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate, has shown effectiveness in counting viruses in freshwater ecosystems. These studies contribute to our understanding of viral content in various environments, assisting in environmental monitoring and public health surveillance (Bettarel et al., 2000).

Organic Synthesis and Chemical Reactions

Oxazoles, including Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate, are utilized in organic synthesis, serving as masked carboxyls that activate ortho-leaving groups in nucleophilic aromatic substitution reactions. This application is crucial in creating complex organic compounds, providing a foundation for advancements in pharmaceuticals, agrochemicals, and materials science (Cram et al., 1987).

Antitumor Activity

Studies have shown that derivatives of Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate exhibit antitumor properties. These compounds, through their interaction with the aryl hydrocarbon receptor signaling pathway, have demonstrated efficacy in inducing cell cycle arrest and DNA damage in cancer cells, suggesting their potential use in cancer therapy (Trapani et al., 2003).

Fluorine-Proton Coupling in Medicinal Chemistry

The study of fluorine-proton coupling in triazole derivatives, which are structurally related to Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate, aids in the understanding of molecular interactions within medicinal compounds. These insights are valuable for the design of drugs with optimized efficacy and reduced side effects (Kane et al., 1995).

Antimicrobial Agent Development

Research on oxazolidinone derivatives, related to Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate, has contributed to the development of novel antimicrobial agents. These compounds exhibit a unique mechanism of action by inhibiting bacterial protein synthesis, showing potential against a variety of clinically important human pathogens (Zurenko et al., 1996).

properties

IUPAC Name |

methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-15-11(14)10-6-9(13-16-10)7-3-2-4-8(12)5-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYBQZRYDWOHLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)

![1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B2617717.png)

![5-[(2-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2617722.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2617725.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride](/img/structure/B2617730.png)

![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2617733.png)